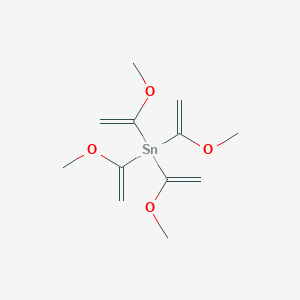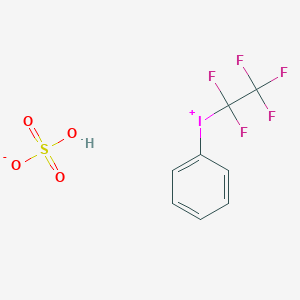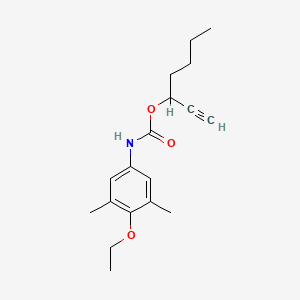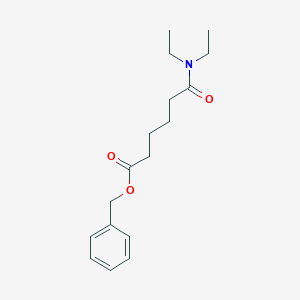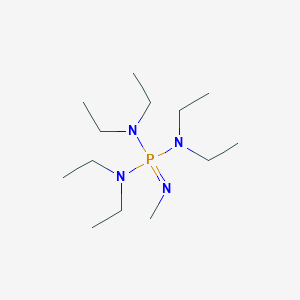
Phosphorimidic triamide, N,N,N',N',N'',N''-hexaethyl-N'''-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- is a chemical compound with the molecular formula C12H31N4P. It is a member of the phosphoramide family, which are known for their diverse applications in various fields including pharmaceuticals, organic dyes, and flame retardants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- typically involves the reaction of phosphorus trichloride with diethylamine and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- undergoes various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one of the amide groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic oxide derivatives, while reduction can produce phosphorimidic amines .
Applications De Recherche Scientifique
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphoramide derivatives.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of flame retardants, organic dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules and alter their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylphosphoramide (HMPA): A widely used phosphoramide with similar chemical properties but different applications.
Phosphoric tris(dimethylamide): Another phosphoramide with distinct reactivity and uses.
Uniqueness
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
80166-25-2 |
|---|---|
Formule moléculaire |
C13H33N4P |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
N-[bis(diethylamino)-methylimino-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C13H33N4P/c1-8-15(9-2)18(14-7,16(10-3)11-4)17(12-5)13-6/h8-13H2,1-7H3 |
Clé InChI |
RRPIPADLFZJUTH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=NC)(N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

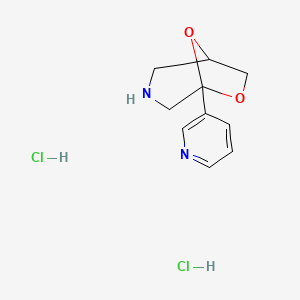

![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
